molecular formula C36H39NO6 B017100 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside CAS No. 38416-56-7

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside

Cat. No. B017100
CAS RN: 38416-56-7
M. Wt: 581.7 g/mol
InChI Key: XYWAVJMRMSMGKO-HFDGEQGOSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose is crucial for obtaining glycosyl donors that are pivotal in creating various oligosaccharides and glycopeptides. A one-pot synthesis method involves anomeric O-acylation in the presence of anhydrous ferric chloride in dichloromethane, which allows for the stereoselective formation of 1,2-trans glycosides (Pertel, S. S., Kakayan, E. S., Seryi, S. A., & McDonagh, A. W., 2018).

Molecular Structure Analysis

High-resolution mass spectrometry provides detailed insights into the molecular structure of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose. It reveals the fragmentation pathways, indicating the stability of the glycosyl cation and the specificity of deuterium incorporation into the molecule. This analysis underlines the compound's potential for detailed structural elucidation in complex carbohydrate chemistry (Dougherty, R., Horton, D., Philips, K., & Wander, J., 1973).

Scientific Research Applications

Synthesis of Derivatives and Complex Structures

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside and its derivatives have been synthesized for various applications, mainly focusing on the creation of complex molecular structures. For instance, the synthesis of bacterial peptidoglycan derivatives from this compound has been reported, emphasizing the compound's role in constructing biologically significant molecules (Merser, Sinaỹ, & Adam, 1975). Similarly, intricate synthesis processes have been described to produce compounds like 2-acetamido-2-deoxy-5-thio-d-glucopyranose, showcasing the adaptability of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside in the synthesis of complex sugar derivatives (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

Structural Characterization and Utility

The compound and its derivatives have been characterized structurally, utilizing techniques like 13C-n.m.r. spectroscopy. These characterizations are crucial for confirming the structure of synthesized compounds and for understanding their potential applications in more complex biological systems. For example, the synthesis and structural elucidation of N-acetyl-3-O-methyllactosamine, a disaccharide derivative, highlight the importance of structural knowledge in the utilization of these compounds in further scientific research (Matta, Vig, & Abbas, 1984).

Biological and Chemical Interactions

The interaction of derivatives of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside with biological molecules like egg-white lysozyme has been explored, shedding light on the biochemical properties of these compounds and their potential biological relevance. Such studies are fundamental in understanding the biochemical pathways and interactions in which these compounds can be involved (Zehavi & Jeanloz, 1968).

Future Directions

Given its role in studying the synthesis and biological activities of carbohydrates, this compound could find applications in drug development targeting various diseases like cancer, viral infections, and autoimmune disorders .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAVJMRMSMGKO-HFDGEQGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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